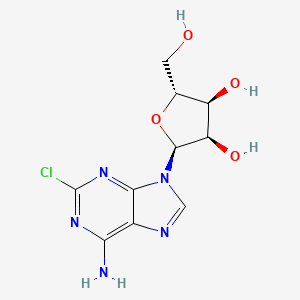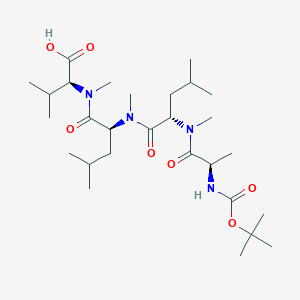![molecular formula C22H27NS2 B11830796 2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)
2-((4-Octylbenzyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Octylbenzyl)thio)benzo[d]thiazole is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Octylbenzyl)thio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-octylbenzyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an organic solvent like ethanol or water under reflux conditions . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using water as a solvent and minimizing waste, are also being explored for the industrial synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-((4-Octylbenzyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-((4-Octylbenzyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 2-((4-Octylbenzyl)thio)benzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interacting with specific molecular targets and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylbenzyl)thio)benzo[d]thiazole
- 2-((4-Iodobenzyl)thio)benzo[d]thiazole
- 2-Benzylthio)benzo[d]oxazole
Uniqueness
2-((4-Octylbenzyl)thio)benzo[d]thiazole is unique due to its specific octylbenzyl substitution, which can influence its lipophilicity and biological activity. This substitution may enhance its ability to interact with lipid membranes and improve its efficacy as an antimicrobial or anticancer agent .
Properties
Molecular Formula |
C22H27NS2 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-[(4-octylphenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H27NS2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-24-22-23-20-11-8-9-12-21(20)25-22/h8-9,11-16H,2-7,10,17H2,1H3 |
InChI Key |
VJVGURCLXWYTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)
![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B11830734.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)




![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)




